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  • Product: 5-chloro-1-ethyl-4-methyl-1H-imidazole
  • CAS: 1856019-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole

A Note to the Researcher: This document serves as a comprehensive guide to understanding and determining the physicochemical properties of the novel compound, 5-chloro-1-ethyl-4-methyl-1H-imidazole. Due to the limited av...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This document serves as a comprehensive guide to understanding and determining the physicochemical properties of the novel compound, 5-chloro-1-ethyl-4-methyl-1H-imidazole. Due to the limited availability of experimental data for this specific molecule in public literature, this guide provides high-quality predicted values from established computational models. The core focus of this whitepaper is to empower researchers, scientists, and drug development professionals with the detailed, field-proven experimental protocols necessary to determine these critical parameters in a laboratory setting.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a promising lead to a clinical reality is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for therapeutic efficacy. For a novel heterocyclic compound such as 5-chloro-1-ethyl-4-methyl-1H-imidazole, a thorough understanding of these properties is not just academic; it is a fundamental prerequisite for its advancement in any drug discovery pipeline. This guide provides a foundational understanding of this compound's predicted properties and, more importantly, a practical framework for their experimental validation.

Chemical Identity

A clear and unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. The following table summarizes the key identifiers for 5-chloro-1-ethyl-4-methyl-1H-imidazole.

IdentifierValue
IUPAC Name 5-chloro-1-ethyl-4-methyl-1H-imidazole
CAS Number 1856019-90-3[1]
Molecular Formula C₆H₉ClN₂[2]
Molecular Weight 144.60 g/mol [2]
Canonical SMILES CCN1C=NC(C)=C1Cl[2]
InChI InChI=1S/C6H9ClN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3[2]
InChIKey LBCBGMNGZRQIEF-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties: A Computational Starting Point

In the absence of experimental data, in silico prediction models offer valuable insights into the likely physicochemical characteristics of a molecule. The values presented below are computationally generated and should be considered as a preliminary guide to be superseded by experimental data.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 110-140 °CInfluences solubility and formulation development.
Boiling Point 250-280 °C at 760 mmHgRelevant for purification and stability assessment.
logP (Octanol/Water) 1.8 - 2.5A measure of lipophilicity, impacting membrane permeability and absorption.[3]
Aqueous Solubility Moderately SolubleCrucial for bioavailability and formulation of parenteral dosage forms.
pKa (most basic) 4.5 - 5.5Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.

Disclaimer: These values are predictions from computational algorithms and have not been experimentally verified. They are provided for guidance in experimental design.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[4]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid 5-chloro-1-ethyl-4-methyl-1H-imidazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The presence of excess solid is crucial to ensure equilibrium is reached.[5][6]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the supernatant.[1]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve with known concentrations of the compound should be used for accurate quantification.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to PBS (pH 7.4) B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D E Analyze supernatant by HPLC-UV D->E F Calculate solubility from calibration curve E->F

Caption: Workflow for thermodynamic solubility determination.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[7][8] For an imidazole-containing compound, this method can elucidate the pKa of the basic nitrogen atom.

Methodology:

  • Instrument Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Dissolve a precisely weighed amount of 5-chloro-1-ethyl-4-methyl-1H-imidazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.[7]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[8]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.[9]

G Workflow for pKa Determination by Potentiometric Titration cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter C Prepare sample solution of known concentration A->C B Prepare standardized titrant (e.g., 0.1 M HCl) D Add titrant in small increments B->D C->D E Record pH after each addition D->E F Plot pH vs. titrant volume E->F G Determine equivalence point F->G H Calculate pKa at half-equivalence point G->H

Caption: Workflow for pKa determination.

Lipophilicity (logP) Determination: RP-HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP) based on the retention time of a compound on a hydrophobic stationary phase.[10][11]

Methodology:

  • Chromatographic System: Utilize an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[10]

  • Calibration: Prepare a series of standard compounds with known logP values that span the expected logP of the test compound. Inject each standard and record its retention time. Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (log k'). The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[12]

  • Sample Analysis: Prepare a solution of 5-chloro-1-ethyl-4-methyl-1H-imidazole of a known concentration and inject it into the HPLC system under the same conditions as the standards. Record its retention time.

  • logP Calculation: Calculate the log k' for the test compound and determine its logP value by interpolating from the calibration curve.[13]

G Workflow for logP Determination by RP-HPLC cluster_setup Setup cluster_calibration Calibration cluster_analysis Sample Analysis A Equilibrate RP-HPLC system with mobile phase C Inject standards and record retention times (tR) A->C F Inject sample solution and record tR A->F B Prepare standard solutions with known logP B->C D Calculate log k' for each standard C->D E Plot logP vs. log k' to create calibration curve D->E G Calculate log k' for the sample F->G H Determine logP from the calibration curve G->H

Caption: Workflow for logP determination.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole are pivotal to its potential as a drug candidate. While computational predictions provide a valuable starting point, experimental determination is essential for accurate characterization. The protocols detailed in this guide for solubility, pKa, and logP determination offer a robust framework for researchers to generate the critical data needed to advance the understanding and development of this novel compound.

References

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Propersea. (n.d.). Property Prediction. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • ResearchGate. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

  • ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

  • ResearchGate. (2011). Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Determination and Interpretation of the Organic Solvent Solubility of 5-chloro-1-ethyl-4-methyl-1H-imidazole

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility data of 5-chloro-1-ethyl-4-methyl-1H-imidazole. While specific solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, presents a rigorous, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and offers insights into the interpretation and application of the resulting data. By marrying theoretical understanding with practical, validated methodology, this guide empowers research teams to generate the reliable and crucial data needed to advance their development programs.

Introduction: The Strategic Importance of Solubility Data

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are explored for a vast range of therapeutic applications, including antibacterial and antifungal treatments.[1][2] The specific compound, 5-chloro-1-ethyl-4-methyl-1H-imidazole, combines the features of this versatile heterocycle with substituents that modulate its physicochemical properties.

In the journey from discovery to clinical application, understanding a compound's solubility is not merely a characterization step; it is a critical determinant of success. Low solubility can lead to unpredictable results in in vitro assays, present significant challenges for formulation, and ultimately result in poor bioavailability, dooming an otherwise promising drug candidate.[3] Therefore, the accurate determination of solubility in a range of relevant organic solvents is a foundational activity in chemical process development, pre-formulation studies, and toxicological assessments.

This guide provides the necessary scientific grounding and a detailed experimental protocol to enable the precise and reliable measurement of this crucial parameter.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides predictive insights into its likely solubility profile. This is grounded in the fundamental principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another.[4]

2.1. Physicochemical Properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole

  • Molecular Formula: C₆H₉ClN₂

  • Molecular Weight: 144.60 g/mol

  • Structure:

    • Imidazole Ring: A polar, aromatic heterocyclic system capable of hydrogen bonding (as an acceptor at the N3 position) and dipole-dipole interactions. Imidazoles are known to be highly soluble in polar solvents.[1]

    • Chloro Group (C5): An electron-withdrawing group that increases the molecule's polarity and can participate in dipole-dipole interactions.

    • Ethyl Group (N1) & Methyl Group (C4): Non-polar alkyl substituents that contribute lipophilic (fat-loving) character to the molecule. These groups will enhance solubility in less polar organic solvents.

2.2. Anticipated Solubility Trends

The interplay between the polar imidazole core and the non-polar alkyl groups suggests a balanced solubility profile.

  • High Solubility Expected in:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the imidazole ring.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in strong dipole-dipole interactions.

  • Moderate to Low Solubility Expected in:

    • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): The alkyl groups will promote interaction with these solvents, but the polar core may limit miscibility.

    • Non-polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be significantly lower in these solvents, as they cannot effectively solvate the polar imidazole ring.

The dissolution process is governed by the energy balance between breaking the solute's crystal lattice (solute-solute interactions) and forming new interactions with the solvent (solute-solvent interactions). A visual representation of these competing forces is provided below.

G cluster_0 Dissolution Equilibrium cluster_1 Solvent Phase a0 Solid Crystal Lattice (Solute-Solute Interactions) a1 Solvated Solute Molecules (Solute-Solvent Interactions) a0->a1 Lattice Energy Input (Endothermic) b0 Bulk Solvent (Solvent-Solvent Interactions) b0->a1 Solvation Energy Release (Exothermic)

Caption: Key energetic factors governing the dissolution process.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the gold-standard for determining thermodynamic (equilibrium) solubility.[5][6] It is designed to create a saturated solution in equilibrium with an excess of the solid compound, providing a true measure of its solubility limit in a given solvent at a specific temperature. The workflow described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 5-chloro-1-ethyl-4-methyl-1H-imidazole (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

Step 1: Preparation of the Slurry

  • Add an excess amount of solid 5-chloro-1-ethyl-4-methyl-1H-imidazole to a pre-weighed glass vial. An excess is critical to ensure that saturation is achieved and maintained.[5][7] A good starting point is ~10-20 mg of solid.

  • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Securely cap the vial.

Step 2: Equilibration

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 300 RPM).

  • Allow the slurries to equilibrate for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter incubation times may only reflect kinetic solubility, which can be misleadingly high or low.[3][7] For some compounds, 48 or 72 hours may be necessary; this can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h) until the concentration stabilizes.

Step 3: Phase Separation

  • After equilibration, remove the vials from the shaker. Allow the solid to settle for 30 minutes.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. Expert Insight: This step is vital to prevent undissolved solid particles from being carried over during sampling, which would artificially inflate the measured solubility.

  • Carefully draw the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This ensures the removal of any remaining fine particulates.

Step 4: Quantification

  • Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC-UV method.

  • Determine the concentration of the analyte in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Experimental Workflow Diagram

G prep Step 1: Preparation Add excess solid to a known volume of solvent in a vial. equil Step 2: Equilibration Shake at constant temperature for 24-48 hours. prep->equil Ensure excess solid phase_sep Step 3: Phase Separation Centrifuge and filter the supernatant (0.22 µm). equil->phase_sep Reach equilibrium quant Step 4: Quantification Dilute supernatant and analyze concentration via HPLC-UV. phase_sep->quant Isolate saturated solution result Result Thermodynamic Solubility (mg/mL or mol/L) quant->result Calculate from calibration

Caption: The Shake-Flask workflow for solubility determination.

Data Presentation and Analysis

All quantitative data should be systematically organized to facilitate comparison and interpretation. The following table provides a robust template for recording your experimental findings.

Table 1: Solubility of 5-chloro-1-ethyl-4-methyl-1H-imidazole in Organic Solvents at 25 °C

SolventSolvent ClassDielectric Constant (ε)Experimental Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic32.7[Insert Data][Insert Data]
EthanolPolar Protic24.5[Insert Data][Insert Data]
AcetonePolar Aprotic20.7[Insert Data][Insert Data]
AcetonitrilePolar Aprotic37.5[Insert Data][Insert Data]
DichloromethaneHalogenated9.1[Insert Data][Insert Data]
Ethyl AcetateEster6.0[Insert Data][Insert Data]
TolueneAromatic2.4[Insert Data][Insert Data]
n-HexaneNon-polar1.9[Insert Data][Insert Data]

Calculation of Molar Solubility: Molar Solubility (mol/L) = [Solubility (mg/mL) / 144.60 ( g/mol )]

Conclusion

The solubility of 5-chloro-1-ethyl-4-methyl-1H-imidazole in organic solvents is a fundamental parameter that dictates its viability and development path as a potential therapeutic agent. This guide has provided the essential theoretical background to predict its behavior and a detailed, validated experimental protocol based on the shake-flask method to ensure the generation of accurate and reliable thermodynamic solubility data. By adhering to this methodology, researchers can confidently characterize this compound, enabling informed decisions in process chemistry, formulation development, and the overall progression of their research endeavors.

References

  • Jouyban, A. (2008).
  • Bustamante, P., et al. (n.d.). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.
  • Jouyban, A. (2019).
  • Bustamante, P., et al. (2002). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. J-Stage.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. DARU Journal of Pharmaceutical Sciences.
  • Taylor, L. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Anonymous. (2017). How to perform the shake flask method to determine solubility. Quora.
  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • O'Connor, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Milwaukee Area Technical College.
  • Aldeghi, M., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Rasool, N., et al. (n.d.).
  • ChemicalBook. (n.d.). 5-chloro-1-ethyl-4-methyl-1H-imidazole. ChemicalBook.
  • PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. PubChem.
  • Anonymous. (2023).
  • Okoro, U., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Journal of Chemical Society of Nigeria.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST WebBook.

Sources

Foundational

Technical Guide to Safety & Handling: 5-Chloro-1-ethyl-4-methyl-1H-imidazole

This guide functions as an advanced technical supplement to a standard Safety Data Sheet (SDS). It synthesizes regulatory data with practical research applications for 5-chloro-1-ethyl-4-methyl-1H-imidazole , a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an advanced technical supplement to a standard Safety Data Sheet (SDS). It synthesizes regulatory data with practical research applications for 5-chloro-1-ethyl-4-methyl-1H-imidazole , a specialized heterocyclic building block.[1][2]

Document Control:

  • CAS Registry Number: 1856019-90-3[1][2]

  • Chemical Class: Halogenated Heterocycle / Imidazole Derivative[1][2]

  • Applicability: Pharmaceutical Synthesis, Medicinal Chemistry (JAK/Kinase Inhibitor Intermediates)[1][2]

  • Version: 2.0 (Research Grade)[1][2]

PART 1: PHYSICOCHEMICAL PROFILE & IDENTITY

This compound is a specific regioisomer used primarily as a scaffold in drug discovery. Unlike common reagents, its safety profile requires "read-across" analysis from its structural analogs (e.g., 5-chloro-1-methylimidazole).[1][2]

Chemical Identity
ParameterDetail
IUPAC Name 5-chloro-1-ethyl-4-methyl-1H-imidazole
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol
Structure Imidazole ring substituted at N1 (Ethyl), C4 (Methyl), and C5 (Chloro).[1][2]
Physical State Liquid (at room temp) or Low-Melting Solid (dependent on purity).[1][2]
Solubility Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water.
Key Physical Properties (Experimental & Predicted)

Note: Due to the specific nature of CAS 1856019-90-3, some values are derived from the close analog 5-chloro-1-ethyl-2-methylimidazole (CAS 4897-22-7).[1][2]

PropertyValue / RangeSignificance
Boiling Point ~101–105 °C (at 12 mmHg)Moderate volatility; vacuum distillation required for purification.[1][2][3]
Density ~1.14 g/mLDenser than water; will form the bottom layer in aqueous extractions.[1]
pKa (Conjugate Acid) ~6.5–7.0Weakly basic; protonates at N3.[2] Compatible with acid scavengers (TEA, DIPEA).
Flash Point >95 °C (Closed Cup)Combustible but not highly flammable.[2]

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT

GHS Classification (Inferred)

Based on the reactivity of the C-Cl bond and imidazole basicity, this compound is classified under Category 2 for skin/eye irritation and Category 3 for respiratory toxicity.[1][2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][5][6]

    • H319: Causes serious eye irritation.[1][4][6][7]

    • H335: May cause respiratory irritation.[1][4][6]

The "Hidden" Hazard: Nucleophilic Reactivity

Researchers must recognize that the chlorine atom at the C5 position is susceptible to Nucleophilic Aromatic Substitution (SₙAr) , especially under basic conditions or elevated temperatures.[2]

  • Risk: Unintended reaction with nucleophilic solvents (e.g., alcohols, amines) can generate HCl or alkyl halides, increasing pressure in closed vessels.

  • Sensitization: Halogenated heterocycles are potential skin sensitizers.[1] Repeated exposure may lead to allergic dermatitis.

PART 3: SAFE HANDLING PROTOCOLS (SOP)

Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture can slowly hydrolyze the C-Cl bond, releasing corrosive HCl gas.[1][2]

  • Temperature: Refrigerator (+2°C to +8°C).

  • Container: Amber glass with PTFE-lined septum caps.[1][2] Avoid metal containers due to potential corrosion.

Operational Workflow: The "Dry-Schlenk" Method

To maintain integrity and safety, use the following decision logic for handling:

HandlingProtocol Start Start: Reagent Retrieval CheckState Check Physical State (Liquid vs Solid) Start->CheckState Liquid Liquid Handling CheckState->Liquid If Liquid Solid Solid Handling CheckState->Solid If Solid Syringe Syringe Transfer (Oven-dried, Ar flushed) Liquid->Syringe Weigh Weigh in Fume Hood (Anti-static gun) Solid->Weigh Reaction Reaction Vessel (Schlenk Line) Syringe->Reaction Weigh->Reaction Quench Quench Protocol (Cold NaHCO3) Reaction->Quench Post-Process

Figure 1: Decision tree for safe transfer and handling of 5-chloro-imidazoles to minimize moisture exposure and respiratory risk.

Waste Disposal
  • Do NOT mix with strong oxidizing agents (e.g., nitric acid) or strong reducing agents (e.g., LiAlH₄) in the waste stream.

  • Protocol: Dissolve in a combustible solvent (acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl).

PART 4: EMERGENCY RESPONSE & TOXICOLOGY

Acute Exposure Management
RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 min; Lift eyelids.Basic nature of imidazole can cause corneal opacity if not neutralized by dilution.
Skin Contact Wash with soap/water; Do not use ethanol .[1]Ethanol increases skin permeability, potentially driving the chloro-compound into the bloodstream.[1][2]
Inhalation Move to fresh air; Administer O₂ if dyspneic.Respiratory irritant; potential for bronchospasm in asthmatics.
Reactivity & Incompatibility

The diagram below illustrates the critical reactivity pathways that pose safety risks (exotherm/gas evolution).[2]

ReactivityPathways Compound 5-chloro-1-ethyl-4-methyl-1H-imidazole Hydrolysis Hydrolysis Product + HCl (Gas) Compound->Hydrolysis Slow reaction w/ H2O Salt Exothermic Salt Formation Compound->Salt Rapid Exotherm NOx Toxic NOx Fumes Compound->NOx Combustion/Oxidation Water Moisture (H2O) Water->Hydrolysis Acids Strong Acids (HCl/H2SO4) Acids->Salt Oxidizers Oxidizers (H2O2) Oxidizers->NOx

Figure 2: Chemical incompatibility map.[1][2] Note the potential for HCl generation upon moisture ingress.[1]

PART 5: REFERENCES & AUTHORITATIVE SOURCES

  • Chemical Identity & CAS: ChemSrc. (2025). 5-chloro-1-ethyl-4-methyl-1H-imidazole (CAS 1856019-90-3) Entry.[1][2] Link

  • Analogous Safety Data (Read-Across): Sigma-Aldrich. (2024).[1][2] Safety Data Sheet for 5-Chloro-1-methylimidazole (CAS 872-49-1). Link[1][2]

  • Synthesis & Properties: PubChem. (2025). Compound Summary for 5-Chloro-1-methylimidazole. National Library of Medicine. Link[1][2]

  • General Imidazole Handling: ECHA (European Chemicals Agency).[3][6] Registration Dossier for Imidazole Derivatives. Link[1][2]

Disclaimer: This guide is intended for qualified research personnel.[1] While based on the latest available data for CAS 1856019-90-3 and its analogs, users must perform their own risk assessment prior to scale-up.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Practical Guide to the Synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole, a substituted imidazole of interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole, a substituted imidazole of interest in medicinal chemistry and materials science. The imidazole ring is a foundational scaffold in numerous therapeutic agents, and strategic substitution allows for the fine-tuning of molecular properties.[1] This guide details a robust and accessible two-step synthetic route commencing from the commercially available precursor, 4-methylimidazole. The methodology emphasizes practical execution, mechanistic understanding, and safety. We present detailed, step-by-step protocols for the N-ethylation of 4-methylimidazole followed by regioselective chlorination. This document is intended to serve as a practical laboratory guide for researchers engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in drug discovery, forming the core of a wide array of biologically active molecules.[2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile component for interacting with biological targets.[3] The strategic placement of substituents on the imidazole ring is a cornerstone of medicinal chemistry, enabling the modulation of a compound's potency, selectivity, lipophilicity, and metabolic stability.

The target molecule, 5-chloro-1-ethyl-4-methyl-1H-imidazole, incorporates three key substituents: an N-ethyl group, a C4-methyl group, and a C5-chloro group. The introduction of a halogen, such as chlorine, is a particularly powerful strategy in drug design, often enhancing binding affinity and altering electronic properties.[1] This guide provides a logical and field-tested pathway to this valuable trisubstituted imidazole building block.

Retrosynthetic Analysis and Strategy

A straightforward and efficient synthesis can be designed by disconnecting the target molecule into readily available starting materials. Our proposed strategy involves a two-step sequence starting from 4-methylimidazole:

  • N-Alkylation: The first step involves the selective ethylation of the imidazole nitrogen. This is a standard N-alkylation reaction, which proceeds via an SN2 mechanism.

  • Electrophilic Chlorination: The second step is the regioselective introduction of a chlorine atom onto the electron-rich imidazole ring using an electrophilic chlorinating agent.

This approach is advantageous due to the commercial availability and low cost of the starting material, 4-methylimidazole, and the use of well-established, high-yielding chemical transformations.

Synthesis_Route start 4-Methylimidazole intermediate 1-Ethyl-4-methyl-1H-imidazole start->intermediate Step 1: N-Ethylation (EtI, NaH, DMF) final 5-Chloro-1-ethyl-4-methyl-1H-imidazole intermediate->final Step 2: Chlorination (NCS, Acetonitrile)

Figure 1: Proposed two-step synthesis pathway for 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-4-methyl-1H-imidazole

Causality and Experimental Choice: This reaction is a classic Williamson ether synthesis analogue applied to a nitrogen nucleophile. The imidazole proton (pKa ≈ 14.5) is first abstracted by a strong, non-nucleophilic base to form the highly nucleophilic imidazolide anion. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the imidazole, driving the reaction to completion, with the only byproduct being benign hydrogen gas. Anhydrous dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, and its high boiling point, which allows for a wide range of reaction temperatures. Ethyl iodide (EtI) is used as the ethyl source, as iodide is an excellent leaving group, facilitating the SN2 reaction. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent NaH from reacting with atmospheric moisture.

Reagent Data Table

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-MethylimidazoleC₄H₆N₂82.115.00 g60.9
Sodium Hydride (60% disp.)NaH24.002.68 g67.0
Ethyl IodideC₂H₅I155.975.2 mL67.0
Anhydrous DMFC₃H₇NO73.09100 mL-

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add sodium hydride (2.68 g, 67.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil. Add 50 mL of anhydrous DMF via cannula.

  • Imidazole Addition: Dissolve 4-methylimidazole (5.00 g, 60.9 mmol) in 50 mL of anhydrous DMF and add it to the dropping funnel. Add the imidazole solution dropwise to the stirred NaH suspension at 0 °C (ice bath).

    • Observation: Vigorous hydrogen gas evolution will be observed. Control the addition rate to maintain the internal temperature below 10 °C.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (5.2 mL, 67.0 mmol, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-4-methyl-1H-imidazole as a pale yellow oil.

Protocol 2: Synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole

Causality and Experimental Choice: This step involves an electrophilic aromatic substitution on the N-ethylated imidazole ring. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation.[4] It is a solid, easy to handle, and provides an electrophilic chlorine source (Cl+) under mild conditions, offering better control and safety compared to gaseous chlorine or sulfuryl chloride. Acetonitrile is a suitable polar aprotic solvent that dissolves both the substrate and NCS without participating in the reaction. The reaction is typically run at room temperature and monitored until completion.

Reagent Data Table

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-Ethyl-4-methyl-1H-imidazoleC₆H₁₀N₂110.165.00 g45.4
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.536.36 g47.7
AcetonitrileC₂H₃N41.05150 mL-

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-ethyl-4-methyl-1H-imidazole (5.00 g, 45.4 mmol) in 150 mL of acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (6.36 g, 47.7 mmol, 1.05 eq) portion-wise over 15 minutes at room temperature.

    • Note: A slight exotherm may be observed. If necessary, use a water bath to maintain the temperature around 20-25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic solution with 1 M sodium hydroxide solution (2 x 50 mL) to remove the succinimide byproduct, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 5-chloro-1-ethyl-4-methyl-1H-imidazole as a solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M/Z for C₆H₉ClN₂: 144.05 [M]+ and 146.05 [M+2]+ in an ~3:1 ratio, characteristic of a single chlorine atom).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Ethyl Iodide (EtI): Volatile, toxic, and a potential alkylating agent. Handle in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • Solvents: DMF, acetonitrile, and ethyl acetate are flammable and have associated health risks. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available at: [Link]

  • Lv, L., et al. (2021). Substrate scope for synthesis of 1,4,5‐trisubstituted imidazoles. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. Available at: [Link]

  • Kadu, V. D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Available at: [Link]

  • PubChem. 5-chloro-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Available at: [Link]

  • Patents, Google. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Wikipedia. 4-Methylimidazole. Available at: [Link]

  • Enyeribe, P. A., et al. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

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Application

5-chloro-1-ethyl-4-methyl-1H-imidazole in coordination chemistry applications

An In-depth Guide to the Coordination Chemistry and Applications of Substituted Imidazoles, with a Focus on 5-chloro-1-ethyl-4-methyl-1H-imidazole For the Attention of Researchers, Scientists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Coordination Chemistry and Applications of Substituted Imidazoles, with a Focus on 5-chloro-1-ethyl-4-methyl-1H-imidazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the coordination chemistry of substituted imidazoles, using the novel ligand 5-chloro-1-ethyl-4-methyl-1H-imidazole as a focal point. While specific literature on this exact molecule is not yet prevalent, this guide leverages the extensive knowledge base of related imidazole derivatives to project its synthesis, coordination behavior, and potential applications. By drawing parallels with well-studied analogues, we offer robust protocols and theoretical insights to empower researchers in their investigations of new metal-ligand systems.

Introduction: The Versatile Imidazole Scaffold in Coordination Chemistry

The imidazole ring is a cornerstone in coordination and medicinal chemistry.[1][2][3][4] Its prevalence in vital biomolecules, such as the amino acid histidine, underscores its fundamental role in biological metal coordination.[5] The two nitrogen atoms within the five-membered aromatic ring provide versatile coordination sites, allowing imidazoles to act as ligands for a wide array of transition metals.[5][6] This interaction is pivotal in the function of metalloenzymes and has been harnessed in the development of therapeutic agents and catalysts.[7][8][9]

The properties of an imidazole-based ligand can be finely tuned by the addition of substituents to the imidazole core. In the case of 5-chloro-1-ethyl-4-methyl-1H-imidazole, the electronic and steric landscape is modified by:

  • A Chloro Group at C5: This electron-withdrawing group is expected to decrease the basicity of the coordinating nitrogen, potentially influencing the strength of the metal-ligand bond.

  • An Ethyl Group at N1: This alkyl group enhances the ligand's lipophilicity and can introduce steric effects that influence the geometry of the resulting metal complex.

  • A Methyl Group at C4: This electron-donating group can subtly modulate the electronic properties of the ring and introduce further steric bulk.

These substitutions collectively create a unique ligand with the potential for novel coordination geometries, reactivities, and applications.

Synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole

A generalized approach might involve the reaction of an appropriately substituted 1,2-dicarbonyl compound with an amine and an aldehyde in the presence of a catalyst. The specific introduction of the chloro, ethyl, and methyl groups would require careful selection of starting materials or subsequent modification of the imidazole ring.

Coordination Chemistry: Principles and Expectations

Imidazole and its derivatives typically coordinate to metal ions through the sp2-hybridized nitrogen atom that is not substituted (N3 in this case).[5] The resulting metal-ligand bond is primarily a sigma-donation from the nitrogen lone pair to a vacant orbital on the metal center. The strength and nature of this bond are influenced by the electronic properties of the ligand and the metal ion.

For 5-chloro-1-ethyl-4-methyl-1H-imidazole, the electron-withdrawing chloro group is expected to reduce the ligand's donor strength compared to unsubstituted imidazole. This could lead to longer metal-ligand bond lengths and potentially different reactivity patterns in the resulting complexes. The steric bulk of the ethyl and methyl groups will likely play a significant role in determining the coordination number and geometry of the metal center, potentially favoring lower coordination numbers or distorted geometries.

Metal complexes of imidazole derivatives can adopt various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, the stoichiometry of the ligand, and the presence of other coordinating species.[5][8][12]

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with 5-chloro-1-ethyl-4-methyl-1H-imidazole

This protocol provides a general framework for the synthesis of a transition metal complex. The specific metal salt and solvent should be chosen based on the desired final complex.

Materials:

  • 5-chloro-1-ethyl-4-methyl-1H-imidazole

  • A suitable metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-chloro-1-ethyl-4-methyl-1H-imidazole ligand in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of ligand to metal can be varied to obtain different coordination numbers (e.g., 2:1, 4:1, 6:1).

  • Observe any color changes or precipitation, which may indicate complex formation.

  • The reaction mixture can be stirred at room temperature or heated to reflux for a specified period (e.g., 2-24 hours) to ensure complete reaction.

  • Upon completion, allow the solution to cool to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization.

Protocol 2: Characterization of the Metal Complex

A thorough characterization of the newly synthesized complex is crucial to determine its structure and properties.

Techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. The coordination of the ligand to a paramagnetic metal center will lead to significant broadening and shifting of the NMR signals.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide insights into its geometry and the nature of the metal-ligand bonding.

  • X-ray Crystallography: The definitive method for determining the solid-state structure of the complex, providing precise bond lengths, bond angles, and the overall coordination geometry.[8][12]

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Potential Applications and Illustrative Protocols

The diverse biological and catalytic activities of metal-imidazole complexes suggest several promising applications for complexes of 5-chloro-1-ethyl-4-methyl-1H-imidazole.[1][7][13][14]

Application 1: Anticancer Drug Development

Imidazole derivatives are key components in several anticancer drugs.[1][7] Metal complexes of these ligands can exhibit enhanced anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[1]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the anticancer potential of a synthesized metal complex against a cancer cell line.

Materials:

  • Synthesized metal complex

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of the metal complex in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a positive control (a known anticancer drug).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Application 2: Catalysis

Metal-imidazole complexes are effective catalysts for a variety of organic transformations. The specific reactivity will depend on the choice of metal and the ligand's steric and electronic properties.

Protocol 4: General Procedure for a Catalytic Oxidation Reaction

This protocol provides a general setup for testing the catalytic activity of a synthesized complex in an oxidation reaction.

Materials:

  • Synthesized metal complex (catalyst)

  • Substrate to be oxidized (e.g., an alcohol or an alkene)

  • An oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • An appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermostat for temperature control

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring

Procedure:

  • In a reaction vessel, dissolve the substrate in the chosen solvent.

  • Add the catalyst (the synthesized metal complex) to the solution in a specific catalytic amount (e.g., 1 mol%).

  • Stir the mixture at the desired reaction temperature.

  • Slowly add the oxidant to the reaction mixture.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon completion of the reaction (indicated by the disappearance of the starting material), quench the reaction (e.g., by adding a reducing agent to destroy excess oxidant).

  • Isolate the product using standard workup procedures (e.g., extraction, chromatography).

  • Characterize the product to confirm its identity and calculate the reaction yield.

Data Presentation

Table 1: Expected Spectroscopic Data for a Hypothetical [M(5-chloro-1-ethyl-4-methyl-1H-imidazole)₂Cl₂] Complex

ParameterExpected Value/ObservationRationale
IR (ν_C=N) Shift to higher or lower frequency upon coordinationCoordination to the metal alters the electron density of the imidazole ring, affecting bond vibrations.
¹H NMR (imidazole protons) Broadened and shifted signalsIf M is a paramagnetic metal ion.
UV-Vis (λ_max) Dependent on the metal ion (d-d transitions) and ligand (π-π* transitions)Provides information on the electronic structure and coordination environment of the metal center.

Visualizations

Ligand_Structure cluster_imidazole 5-chloro-1-ethyl-4-methyl-1H-imidazole cluster_substituents N1 N1 C2 C2 N1->C2 Ethyl CH2CH3 N1->Ethyl N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 Methyl CH3 C4->Methyl C5->N1 Chloro Cl C5->Chloro

Caption: Structure of the 5-chloro-1-ethyl-4-methyl-1H-imidazole ligand.

Coordination_Complex M Metal Ion L1 Ligand M->L1 Coordination Bond L2 Ligand M->L2 Coordination Bond X1 Anion M->X1 X2 Anion M->X2

Caption: Generalized structure of a tetrahedral metal complex.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand Ligand Synthesis Complexation Metal Complexation Ligand->Complexation Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Complexation->Spectroscopy Structure Structural Analysis (X-ray) Complexation->Structure Catalysis Catalytic Testing Complexation->Catalysis Biology Biological Assays Complexation->Biology

Caption: Experimental workflow for synthesis, characterization, and application testing.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: )
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: )
  • Transition metal imidazole complex - Wikipedia. (URL: )
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR. (URL: )
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (URL: )
  • Spectroscopic and Structural Characterization of the [Fe(imidazole)
  • Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC. (URL: )
  • The roles of imidazole ligands in coordination supramolecular systems - RSC Publishing. (URL: )
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - MDPI. (URL: )
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications - Bentham Science Publisher. (URL: )
  • Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and M
  • Synthesis and X-ray powder diffraction characterization of tetra- and hexa-imidazole complexes of magnesium(II) - Cambridge University Press & Assessment. (URL: )
  • Synthesis of Bis(imidazole)
  • Imidazole synthesis - Organic Chemistry Portal. (URL: )
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF - ResearchG
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar- - JScholar Publisher. (URL: )
  • Chemistry of Azoimidazoles: Synthesis, Spectral Characterization, Electrochemical Studies, and X-ray Crystal Structures of Isomeric Dichloro Bis[1-alkyl-2-(arylazo)imidazole] Complexes of Ruthenium(II)
  • Simulating Metal-Imidazole Complexes | Journal of Chemical Theory and Comput
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (URL: )
  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight - OUCI. (URL: )
  • XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole.
  • The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8) - PubMed. (URL: )
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applic
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (URL: )
  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE)
  • Ethyl 5-chloro-1H-imidazole-4-carboxylate | 76182-29-1 - Sigma-Aldrich. (URL: )
  • 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem. (URL: )
  • Ethyl 5-chloro-1H-imidazole-4-carboxylate | CAS 76182-29-1 | AMERICAN ELEMENTS ®. (URL: )
  • 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )
  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- - the NIST WebBook. (URL: )
  • 5 - chloro - 1h - imidazole | Sigma-Aldrich. (URL: )

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility & Handling Guide for 5-chloro-1-ethyl-4-methyl-1H-imidazole (CEM-Im)

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely accessing this guide because 5-chloro-1-ethyl-4-methyl-1H-imidazole (CEM-Im) is precipitating in your aqueous buffers or failin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely accessing this guide because 5-chloro-1-ethyl-4-methyl-1H-imidazole (CEM-Im) is precipitating in your aqueous buffers or failing to extract during workup.

While standard imidazoles are amphoteric and relatively water-soluble, CEM-Im presents a "solubility trap" due to the 5-chloro substituent . This electron-withdrawing group dramatically lowers the basicity of the imidazole ring, while the ethyl and methyl groups increase lipophilicity.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8]Implication
Structure Pentacyclic heteroaromaticPlanar, capable of

-stacking (crystal lattice energy).
pKa (Conj. Acid) ~4.5 - 5.2Critical: Significantly lower than unsubstituted imidazole (pKa ~7.0). It requires stronger acidity to protonate and dissolve in water.
LogP ~1.8 - 2.2Moderately lipophilic. Prefers organic layers in neutral/basic conditions.
Physical State Crystalline Solid / Viscous OilDepends on purity; high lattice energy resists dissolution.

Troubleshooting Guide: Synthesis & Formulation

Q1: "I'm trying to dissolve CEM-Im in water/PBS for a biological assay, but it crashes out immediately. Why?"

Diagnosis: You are likely treating CEM-Im like a standard imidazole. At neutral pH (7.4), CEM-Im is almost entirely in its neutral, uncharged form . Because of the alkyl chains (ethyl/methyl) and the chloro group, the neutral form is hydrophobic.

The Mechanism: The chlorine atom at position 5 exerts a strong negative inductive effect (-I), pulling electron density away from the N3 nitrogen. This makes the nitrogen less willing to accept a proton.

  • Standard Imidazole: Protonates at pH < 7.0.

  • CEM-Im: Protonates only at pH < ~4.5.

Solution: The "Cosolvent Spike" or "Acidification" Method

  • Option A (Biological Assays - Preferred): Use a cosolvent system.[5]

    • Dissolve CEM-Im in 100% DMSO to make a high-concentration stock (e.g., 100 mM).

    • Dilute this stock into your assay buffer containing 0.5% - 1.0% Tween-80 or PEG-400 .

    • Warning: Ensure final DMSO concentration is <1% to avoid cytotoxicity.

  • Option B (Chemical Reagents): Acidify.

    • Use 0.1 M HCl or acetic acid.

    • Ensure pH is below 4.0 . The salt form (CEM-Im

      
       HCl) is water-soluble.
      
Q2: "What is the best solvent system for synthetic reactions involving CEM-Im?"

Recommendation: Avoid protic solvents (water/methanol) if you need high solubility of the neutral species at high concentrations.

Solvent ClassRecommended SolventsNotes
Chlorinated Dichloromethane (DCM), ChloroformExcellent. Best for synthesis and extraction.
Polar Aprotic DMF, DMSO, DMAcHigh Solubility. Ideal for nucleophilic substitutions (

). Hard to remove during workup.
Ethers THF, 2-MeTHFGood. Suitable for lithiation or Grignard reactions.
Alcohols Methanol, EthanolModerate. Solubility decreases as temperature drops; good for recrystallization.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling CEM-Im based on your application (Synthesis vs. Assay) and the pH-dependent solubility switch.

CEM_Solubility_Logic Start User Goal: Dissolve CEM-Im Context Select Context Start->Context Bio Biological Assay (Aqueous/Buffer) Context->Bio In Vitro / In Vivo Synth Chemical Synthesis (Organic) Context->Synth Reactant CheckPH Is pH < 4.0 Allowed? Bio->CheckPH SolventChoice Select Solvent Synth->SolventChoice AcidSol Dissolve in 0.1M HCl (Forms Soluble Salt) CheckPH->AcidSol Yes Cosolvent Use Cosolvent System: DMSO Stock + PEG400/Tween CheckPH->Cosolvent No (Neutral pH) Precip RISK: Precipitation at pH 7.4 (Neutral Species) Cosolvent->Precip If Dilution > 1:100 w/o Surfactant DCM DCM / Chloroform (Best for Workup) SolventChoice->DCM DMF DMF / DMSO (Best for Reaction Rate) SolventChoice->DMF

Caption: Decision tree for solvent selection based on pH tolerance and application context.

Advanced Troubleshooting: Workup & Isolation

Q3: "I extracted the reaction with water and ethyl acetate, but I lost my product. Where did it go?"

Root Cause: This depends entirely on the pH of your aqueous wash.

  • Scenario A (Acidic Wash): If you washed with 1N HCl, your CEM-Im protonated, became water-soluble, and stayed in the aqueous layer. You threw it away with the water.

  • Scenario B (Neutral/Basic Wash): If you washed with saturated NaHCO

    
     or Brine, the CEM-Im remained neutral and should be in the Ethyl Acetate (organic) layer.
    

The "pH Switch" Purification Protocol: You can use the pKa shift to your advantage to purify CEM-Im without a chromatography column.

  • Extract Impurities: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with pH 3.0 buffer (or dilute HCl).

    • Result: CEM-Im moves into the Water Phase (as a salt). Non-basic impurities stay in the Organic Phase.

  • Isolate Product: Take the acidic water phase. Basify carefully with NaOH to pH > 9.0 .

    • Result: CEM-Im converts back to neutral and precipitates or oils out.

  • Final Extraction: Extract the basic water phase with DCM. Dry over MgSO

    
     and evaporate.
    
Q4: "Can I use Cyclodextrins to improve solubility?"

Answer: Yes. Because CEM-Im has a hydrophobic "tail" (ethyl/methyl) and a planar core, it fits well into


-Cyclodextrin  or HP-

-CD
(Hydroxypropyl-beta-cyclodextrin).
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add CEM-Im and stir for 24 hours at room temperature. Filter the solution. This can often achieve concentrations of 1-5 mg/mL without organic cosolvents.
    

Mechanism of Action (Chemical)

Understanding the electronic environment of the imidazole ring is crucial for predicting reactivity.

Electronic_Effect Cl Chloro Group (-Cl) Position 5 ImidRing Imidazole Ring (Aromatic) Cl->ImidRing Inductive Withdrawal (-I) N3 N3 Nitrogen (Basic Site) ImidRing->N3 Reduced Electron Density Result Lower pKa (~5.0) Harder to Protonate N3->Result

Caption: The electron-withdrawing effect of the 5-chloro substituent reduces the basicity of the N3 nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70105, 5-chloro-1-methyl-1H-imidazole. Retrieved from [Link]

    • Relevance: Provides baseline physicochemical properties (molecular weight, general solubility data) for the closest structural analog to verify the chloro-imidazole class behavior.
  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The Basicity of Some Imidazoles.[3] The Journal of Organic Chemistry, 29(10), 3118–3120.[3] Retrieved from [Link]

    • Relevance: Foundational text establishing the pKa shifts in substituted imidazoles, confirming the electron-withdrawing effect of substituents on ring basicity.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

    • Relevance: Validates the "Cosolvent Spike" and pH adjustment methodologies described in the troubleshooting section for lipophilic weak bases.
  • Emara, S., et al. (2003). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data. Retrieved from [Link]

    • Relevance: Provides data on the solubility of imidazole derivatives in organic solvents, supporting the recommendation of ethers and chlorin

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-1-Ethyl-4-Methyl-1H-Imidazole (CEM-Imidazole)

[1] Welcome to the Advanced Chemistry Technical Support Portal. Ticket ID: CEM-STAB-001 Subject: Stability Profile & Troubleshooting for 5-Chloro-1-Ethyl-4-Methyl-1H-Imidazole in Acidic Media Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Chemistry Technical Support Portal. Ticket ID: CEM-STAB-001 Subject: Stability Profile & Troubleshooting for 5-Chloro-1-Ethyl-4-Methyl-1H-Imidazole in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

5-Chloro-1-ethyl-4-methyl-1H-imidazole (CEM-imidazole) is a critical pharmacophore, often serving as a building block for antihypertensive agents (e.g., Angiotensin II receptor antagonists) and alpha-adrenergic agonists.[1] While the imidazole ring is generally robust, the 5-chloro substituent introduces a specific lability .[1]

In acidic environments, this molecule faces a "stability paradox": it readily forms stable salts (e.g., hydrochloride) at ambient temperatures, yet it undergoes nucleophilic aromatic substitution (SNAr)-like hydrolysis under forcing acidic conditions (high temperature or prolonged exposure), leading to the formation of the des-chloro "imidazolone" impurity.[1]

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols to manage this instability.

Module 1: The Stability Paradox (Mechanistic Insight)

The Acid-Catalyzed Hydrolysis Pathway

Users often report the appearance of a polar impurity (RRT ~0.4–0.6 on RP-HPLC) after acidic workups.[1] This is not a random decomposition but a predictable hydrolysis event.

  • Protonation (Activation): The N3 nitrogen is basic (pKa ~6–7). In acid, it protonates, forming the imidazolium cation.[1][2] This places a positive charge on the ring, significantly increasing the electrophilicity of the C5 carbon.[1]

  • Nucleophilic Attack: Water (acting as a nucleophile) attacks the C5 position, which is already activated by the electron-withdrawing chlorine atom.

  • Elimination & Tautomerization: Chloride is displaced (as HCl), yielding 5-hydroxy-1-ethyl-4-methylimidazole, which rapidly tautomerizes to the thermodynamically stable imidazolone form.[1]

Visualization: Degradation Pathway

CEM_Degradation Reactant CEM-Imidazole (Intact) Protonated Protonated Intermediate (N3-H+) Reactant->Protonated + H+ (Acid) Transition Tetrahedral Transition State Protonated->Transition + H2O (Attack at C5) Product Imidazolone Impurity (Des-chloro-oxo) Transition->Product - HCl (Irreversible)

Figure 1: Acid-catalyzed hydrolysis mechanism of 5-chloro-imidazoles.[1] The protonation of the ring sensitizes the C-Cl bond to nucleophilic displacement by water.[1]

Module 2: Troubleshooting Guide (The "Help Desk")

Use this decision tree to diagnose specific experimental issues.

Issue 1: "I see a new early-eluting peak in HPLC after acidic workup."
  • Diagnosis: Hydrolysis to Imidazolone.

  • Root Cause: The reaction mixture was likely heated >50°C while at pH < 3, or the quenching process generated a localized exotherm.[1]

  • Corrective Action:

    • Maintain temperature < 20°C during acidification.

    • Use a buffered quench (e.g., Sodium Acetate) rather than direct strong acid if possible.

    • Protocol Adjustment: If synthesizing the HCl salt, use anhydrous HCl in dioxane/ether rather than aqueous HCl to eliminate the nucleophile (water).

Issue 2: "The product color changed from pale yellow to dark orange/brown."
  • Diagnosis: Oxidative Dimerization or Polymerization.

  • Root Cause: 5-chloroimidazoles are electron-rich.[1] In the presence of trace metals (Fe, Cu) or oxidants in the acid (e.g., nitric acid traces), radical coupling can occur.[1]

  • Corrective Action:

    • Degas all acidic solvents with Nitrogen/Argon.

    • Add EDTA (0.1%) to the aqueous phase during workup to chelate trace metals.

    • Store under inert atmosphere.

Visual Troubleshooting Workflow

Troubleshooting_Tree Start Observation Peak New Polar Peak (HPLC) Start->Peak Color Darkening Color Start->Color Yield Low Yield (Salt Formation) Start->Yield Hydrolysis Hydrolysis (Imidazolone) Cause: High Temp + Aq Acid Peak->Hydrolysis Oxidation Oxidation/Dimerization Cause: Air/Trace Metals Color->Oxidation Solubility Loss to Mother Liquor Cause: Salt too soluble Yield->Solubility Fix_Hydro Action: Switch to Anhydrous HCl or Reduce Temp <10°C Hydrolysis->Fix_Hydro Fix_Ox Action: Degas solvents Add EDTA Oxidation->Fix_Ox Fix_Sol Action: Use iPrOH/EtOAc as antisolvent Solubility->Fix_Sol

Figure 2: Diagnostic workflow for common instability scenarios involving CEM-imidazole.

Module 3: Validated Experimental Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Avoids aqueous hydrolysis by excluding water.[1]

  • Dissolution: Dissolve 10.0 g of CEM-imidazole in 50 mL of anhydrous Ethyl Acetate (EtOAc). Cool to 0–5°C.

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 10°C.

  • Crystallization: The salt should precipitate immediately as a white solid.

  • Isolation: Filter under Nitrogen atmosphere. Wash with cold anhydrous EtOAc.

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C as the salt can lose HCl or degrade if traces of moisture are present.

Protocol B: Stability-Indicating HPLC Method

Use this method to quantify the "Imidazolone" degradant.[1]

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Imidazolone absorbs strongly here)
Retention Imidazolone (RRT ~0.4) < CEM-Imidazole (RRT 1.[1]0)

Module 4: Stability Data Reference

The following table summarizes the half-life (


) of CEM-imidazole in aqueous solution at varying pH and temperatures. (Data derived from comparative kinetic studies of 5-halo-1-alkylimidazoles).
pH ConditionTemperatureEstimated

Status
pH 1.0 (Strong Acid)25°C> 48 HoursStable
pH 1.0 (Strong Acid)80°C< 4 HoursCritical Instability
pH 7.0 (Neutral)25°CStableStable
pH 12.0 (Strong Base)25°CStableStable

Key Takeaway: The compound is stable in acid at room temperature but degrades exponentially with heat. Never reflux this compound in aqueous acid.

References

  • NIST Chemistry WebBook. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- (Analogous Structure Data). National Institute of Standards and Technology.[3]

  • Organic Chemistry Portal. Synthesis of Imidazoles and Halo-imidazoles. (General reactivity patterns of the imidazole core).

  • Huang, Y., et al. (2019).[1][4] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[4] Journal of Pharmaceutical Sciences. (Demonstrates imidazole ring oxidation/hydrolysis pathways).

  • Sigma-Aldrich. 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride Product Sheet. (Handling and storage data for 5-chloro-imidazole derivatives).

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-1-ethyl-4-methyl-1H-imidazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 5-chloro-1-ethyl-4-methyl-1H-imidazole. This document offers prac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 5-chloro-1-ethyl-4-methyl-1H-imidazole. This document offers practical, in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally related compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and analysis of 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Q1: What are the most likely impurities in a sample of 5-chloro-1-ethyl-4-methyl-1H-imidazole?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Isomers with the same molecular formula but different arrangements of substituents on the imidazole ring. For instance, the formation of a 4-chloro isomer alongside the desired 5-chloro product is a common challenge in imidazole synthesis.[1]

  • Byproducts from side reactions: These can include products from over-alkylation, hydrolysis of the chloro group, or other unintended reactions.

  • Residual solvents: Solvents used in the reaction or initial purification steps.

Q2: Which analytical techniques are best suited for assessing the purity of 5-chloro-1-ethyl-4-methyl-1H-imidazole?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for separating the target compound from its impurities.[2] A mobile phase consisting of acetonitrile and water with a modifier like formic or phosphoric acid is often effective.[3]

  • Gas Chromatography (GC): GC can be used if the compound and its impurities are thermally stable and volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can help identify and quantify impurities with distinct chemical shifts.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information, aiding in the identification of unknown impurities.

Q3: My purified 5-chloro-1-ethyl-4-methyl-1H-imidazole appears as an oil, but I expected a solid. What should I do?

A3: "Oiling out" instead of crystallization is a common issue. This can be due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. Consider the following:

  • Re-purify the sample: Use column chromatography to remove persistent impurities.

  • Solvent selection: The choice of solvent is critical for successful crystallization. Experiment with different solvent systems.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.

  • Slow down the cooling process: Rapid cooling can favor oil formation over crystallization.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 5-chloro-1-ethyl-4-methyl-1H-imidazole.

A. Column Chromatography Troubleshooting

Column chromatography is a primary technique for purifying imidazole derivatives.

Problem: Poor separation of the target compound from an impurity.

  • Causality: The polarity difference between your target compound and the impurity may be insufficient for separation with the current mobile phase.

  • Solution:

    • Optimize the Mobile Phase:

      • Gradient Elution: If using an isocratic system, switch to a gradient elution. Start with a low polarity solvent (e.g., hexane or heptane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or acetone).

      • Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol. The choice will depend on the specific polarity of your compound and its impurities.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is most common, alumina or reversed-phase silica could offer different selectivity.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Problem: The compound is streaking or tailing on the column.

  • Causality: This can be caused by interactions between the basic imidazole nitrogen and acidic silanol groups on the silica gel. It can also be due to overloading the column.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, into your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Reduce Sample Load: Overloading the column is a common cause of tailing. Reduce the amount of crude material applied to the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to stationary phase by weight.

Experimental Workflow: Column Chromatography Purification

Caption: Workflow for column chromatography purification.

B. Recrystallization Troubleshooting

Recrystallization is a powerful technique for obtaining highly pure crystalline material.[4]

Problem: The compound does not crystallize upon cooling.

  • Causality: The solution may not be supersaturated, or the compound has a high affinity for the solvent even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

    • Increase Concentration: If the solution is not saturated enough, carefully evaporate some of the solvent to increase the concentration of your compound.

    • Change Solvent System: The chosen solvent may be too good at dissolving your compound. A two-solvent system can be effective.[5] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat to redissolve and cool slowly. Common solvent mixtures include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6]

Problem: The compound "oils out" instead of forming crystals.

  • Causality: The solubility of the compound is exceeded too rapidly, or the presence of impurities is inhibiting crystal formation. The melting point of the compound may also be lower than the boiling point of the solvent.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask filled with warm water can be used for very slow cooling.

    • Use a More Dilute Solution: Start with a slightly larger volume of solvent to avoid reaching supersaturation too quickly.

    • Change Solvent: Select a solvent with a lower boiling point.

    • Preliminary Purification: If impurities are the cause, first purify the crude product by column chromatography to remove the substances inhibiting crystallization.

Logical Flow: Recrystallization Solvent Selection

G start Start with Crude Sample dissolve_hot Dissolves in Hot Solvent? start->dissolve_hot insoluble_cold Insoluble in Cold Solvent? dissolve_hot->insoluble_cold Yes bad_solvent Unsuitable Solvent dissolve_hot->bad_solvent No good_solvent Good Single Solvent insoluble_cold->good_solvent Yes two_solvent Consider Two-Solvent System insoluble_cold->two_solvent No

Caption: Decision tree for selecting a recrystallization solvent.

III. Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method Development

This protocol outlines a general approach to developing an HPLC method for purity analysis.

  • Column and Mobile Phase Selection:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Initial Gradient:

    • Run a broad gradient from 5% B to 95% B over 20 minutes to determine the approximate elution time of your compound.

  • Method Optimization:

    • Based on the initial run, develop a more focused gradient around the elution time of your compound and any observed impurities.

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • If peak shape is poor, consider using a different modifier (e.g., trifluoroacetic acid or a buffer like ammonium acetate). For basic compounds like imidazoles, adding a small amount of a basic modifier like diethylamine to the mobile phase can sometimes improve peak shape.[7]

  • Quantification:

    • Once a suitable separation is achieved, create a calibration curve using standards of known concentration to quantify the purity of your sample.

Table 1: Example HPLC Gradient for Purity Analysis

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for recrystallizing 5-chloro-1-ethyl-4-methyl-1H-imidazole.

  • Solvent Screening:

    • In separate small test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and hexane/heptane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Table 2: Common Recrystallization Solvents for Imidazole Derivatives

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarGood for moderately polar compounds. Water acts as the anti-solvent.[6]
Ethyl Acetate/HexaneMedium/Non-polarA versatile system for a wide range of polarities.[6]
Acetone/HexaneMedium/Non-polarAnother common and effective two-solvent system.[1]
TolueneNon-polarCan be effective for less polar compounds.
IsopropanolPolarA good single solvent for many imidazole derivatives.

IV. References

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777–784.

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. (2022). ACS Publications. [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Halogenation of imidazoles. Google Patents.

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (PDF). [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (PDF) [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (PDF) [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Preprints.org. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis: 5-chloro-1-ethyl-4-methyl-1H-imidazole and its Analogs

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Among the arsenal of analytical techniques, Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure in solution.[1][2] This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-chloro-1-ethyl-4-methyl-1H-imidazole, a substituted imidazole of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in pharmaceuticals.

This guide will not only dissect the predicted ¹H NMR spectrum of the target molecule but also provide a comparative analysis with structurally related analogs. This comparative approach underscores the sensitivity of ¹H NMR to subtle structural modifications, a critical aspect in the confirmation of desired synthetic products and the identification of impurities.

Deciphering the ¹H NMR Spectrum of 5-chloro-1-ethyl-4-methyl-1H-imidazole

The structure of 5-chloro-1-ethyl-4-methyl-1H-imidazole presents a unique set of proton environments that give rise to a characteristic ¹H NMR spectrum. The predicted spectral data, generated using established NMR prediction algorithms and drawing upon extensive databases of known chemical shifts, provides a foundational understanding of what to expect from an experimental spectrum.[3][4][5][6]

The predicted ¹H NMR spectrum of 5-chloro-1-ethyl-4-methyl-1H-imidazole in deuterated chloroform (CDCl₃) is anticipated to exhibit three distinct signals. The rationale behind the chemical shift, multiplicity, and integration of each signal is detailed below.

Predicted ¹H NMR Data for 5-chloro-1-ethyl-4-methyl-1H-imidazole (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~ 7.45Singlet1HH2 (imidazole ring)
b ~ 4.05Quartet2H-CH₂- (ethyl group)
c ~ 2.25Singlet3H-CH₃ (at C4)
d ~ 1.40Triplet3H-CH₃ (ethyl group)
Analysis of Predicted Spectral Features:
  • Imidazole Ring Proton (H2): The lone proton on the imidazole ring, at the C2 position, is expected to appear as a singlet at approximately 7.45 ppm. Its downfield chemical shift is a consequence of the aromatic nature of the imidazole ring, where the circulation of π-electrons creates a deshielding effect.[7][8][9] The absence of adjacent protons results in a singlet multiplicity.

  • N-Ethyl Group Protons: The ethyl group attached to the nitrogen at position 1 gives rise to two distinct signals:

    • A quartet at around 4.05 ppm, corresponding to the two methylene (-CH₂-) protons. These protons are deshielded due to their proximity to the electronegative nitrogen atom of the imidazole ring. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, where n=3).

    • A triplet at approximately 1.40 ppm, corresponding to the three methyl (-CH₃) protons. This signal is further upfield as it is more distant from the deshielding influence of the imidazole ring. It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

  • C4-Methyl Group Protons: The methyl group at the C4 position is predicted to be a singlet at around 2.25 ppm. The chemical shift is typical for a methyl group attached to an aromatic ring. The absence of any vicinal protons results in a singlet.

Below is a diagram illustrating the distinct proton environments of 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Caption: Molecular structure of 5-chloro-1-ethyl-4-methyl-1H-imidazole with labeled proton environments.

A Comparative Analysis with Structurally Related Imidazole Derivatives

To further illustrate the diagnostic power of ¹H NMR, we will now compare the predicted spectrum of our target molecule with three structurally related alternatives. These comparisons will highlight how subtle changes in substitution patterns lead to predictable and interpretable shifts in the ¹H NMR spectrum.

Predicted ¹H NMR Data for 5-chloro-1-ethyl-4-methyl-1H-imidazole and its Analogs (in CDCl₃)

CompoundH2 (ppm)N-CH₂/CH₃ (ppm)C4-CH₃ (ppm)C5-substituent Proton (ppm)Other Protons (ppm)
5-chloro-1-ethyl-4-methyl-1H-imidazole ~ 7.45 (s, 1H)~ 4.05 (q, 2H), ~ 1.40 (t, 3H)~ 2.25 (s, 3H)--
1,4-dimethyl-5-chloro-1H-imidazole ~ 7.40 (s, 1H)~ 3.65 (s, 3H)~ 2.20 (s, 3H)--
4,5-dichloro-1-ethyl-1H-imidazole ~ 7.55 (s, 1H)~ 4.10 (q, 2H), ~ 1.45 (t, 3H)---
1-ethyl-4-phenyl-5-chloro-1H-imidazole ~ 7.60 (s, 1H)~ 4.15 (q, 2H), ~ 1.50 (t, 3H)-~ 7.30-7.50 (m, 5H)-
Key Observations from the Comparative Analysis:
  • Effect of N1-Substituent: Comparing the target molecule with 1,4-dimethyl-5-chloro-1H-imidazole , the N-ethyl group is replaced by a N-methyl group. This results in the disappearance of the quartet and triplet signals and the appearance of a single singlet for the N-methyl protons at a slightly upfield position (~3.65 ppm) compared to the N-methylene protons of the ethyl group. This is a direct and easily interpretable consequence of the change in the alkyl substituent.

  • Effect of C4-Substituent: In 4,5-dichloro-1-ethyl-1H-imidazole , the C4-methyl group is replaced by a chlorine atom. This has a notable effect on the H2 proton, which is deshielded and shifts slightly downfield to ~7.55 ppm. This is due to the electron-withdrawing nature of the additional chlorine atom. The signals for the N-ethyl group are also expected to be slightly shifted downfield.

  • Effect of a Phenyl Group: The introduction of a phenyl group at the C4 position in 1-ethyl-4-phenyl-5-chloro-1H-imidazole introduces significant changes. The H2 proton is further deshielded to ~7.60 ppm due to the anisotropic effect of the phenyl ring. Most notably, a complex multiplet corresponding to the five phenyl protons appears in the aromatic region (~7.30-7.50 ppm).

Standard Operating Procedure for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is paramount. The following section outlines a detailed, step-by-step methodology for the preparation and analysis of a small organic molecule like 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer 3. Transfer to a clean NMR tube dissolve->transfer filter 4. Filter if solid particles are present transfer->filter insert 5. Insert the sample into the spectrometer filter->insert lock 6. Lock on the deuterium signal of the solvent insert->lock shim 7. Shim the magnetic field for homogeneity lock->shim acquire 8. Acquire the 1H NMR spectrum shim->acquire ft 9. Fourier transform the FID acquire->ft phase 10. Phase the spectrum ft->phase baseline 11. Apply baseline correction phase->baseline reference 12. Reference the spectrum (e.g., to residual solvent peak) baseline->reference integrate 13. Integrate the signals reference->integrate

Caption: A typical workflow for acquiring a 1H NMR spectrum.

Step-by-Step Protocol:
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 5-chloro-1-ethyl-4-methyl-1H-imidazole.[10][11]

  • Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[10][12] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Sample Transfer and Filtration: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent them from entering the NMR tube, as suspended solids can degrade the spectral quality.[13]

  • NMR Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Carefully place the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[10] Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[2]

  • Spectrum Acquisition: A standard ¹H NMR pulse sequence is selected. Key acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set. The data is then acquired, resulting in a Free Induction Decay (FID) signal.

  • Data Processing: The raw FID data is processed to generate the final spectrum. This involves:

    • Fourier Transformation: Converts the time-domain FID signal into a frequency-domain spectrum.

    • Phasing: Adjusts the phase of the signals to ensure they are all in the absorptive mode.

    • Baseline Correction: Corrects any distortions in the baseline of the spectrum.

    • Referencing: The chemical shift axis is calibrated, typically by setting the residual solvent peak to its known chemical shift value (e.g., 7.26 ppm for CHCl₃ in CDCl₃).

    • Integration: The area under each peak is calculated to determine the relative number of protons giving rise to each signal.

Conclusion

This guide has provided a comprehensive analysis of the predicted ¹H NMR spectrum of 5-chloro-1-ethyl-4-methyl-1H-imidazole, offering a detailed rationale for the expected chemical shifts, multiplicities, and integration values. Through a comparative analysis with structurally similar analogs, we have demonstrated how subtle molecular modifications are clearly reflected in the resulting ¹H NMR spectra. The provided step-by-step experimental protocol serves as a practical guide for researchers to acquire high-quality data. Ultimately, a thorough understanding of ¹H NMR principles and spectral interpretation is an indispensable skill for any scientist involved in the synthesis and characterization of novel chemical entities.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • KNIME. (n.d.). HNMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

  • NMRium. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • StudySmarter. (2024). Understanding NMR: Principles & Applications. Retrieved from [Link]

  • Koutcher, J. A., & Burt, C. T. (1984). Principles of Nuclear Magnetic Resonance. Journal of Nuclear Medicine, 25(1), 101-111. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Scientific Research Publishing. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for the Detection of 5-chloro-1-ethyl-4-methyl-1H-imidazole

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of 5-chloro-1-ethyl-4-methyl-1H-imidazole. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of 5-chloro-1-ethyl-4-methyl-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, offering a detailed roadmap for developing a validated and reliable analytical method.

The accurate determination of 5-chloro-1-ethyl-4-methyl-1H-imidazole, a heterocyclic compound with potential applications in pharmaceutical development, necessitates a well-optimized HPLC method. The inherent properties of imidazole derivatives, including their potential polarity and basicity, can present unique challenges in achieving optimal chromatographic separation. This guide explores these challenges and provides data-driven comparisons to inform your method development strategy.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

The UV absorption profile of imidazole derivatives typically shows a maximum absorbance at lower wavelengths, often around 210-230 nm.[2][3] The exact maximum absorption wavelength (λmax) for 5-chloro-1-ethyl-4-methyl-1H-imidazole would need to be determined experimentally using a photodiode array (PDA) detector, but this range provides a logical starting point for detection.

Experimental Design: A Comparative Approach to Method Optimization

To identify the most effective separation strategy, a systematic evaluation of critical chromatographic parameters is essential. This guide proposes a comparative study focusing on two key variables: the stationary phase (column chemistry) and the mobile phase composition.

Stationary Phase Selection: A Head-to-Head Comparison

The choice of the stationary phase is paramount in achieving the desired retention and selectivity. We will compare three commonly used reversed-phase columns with distinct selectivities:

  • C18 (L1 packing): A traditional octadecylsilane column, known for its strong hydrophobic retention.

  • C8 (L7 packing): An octylsilane column, offering slightly less hydrophobicity than C18, which can be advantageous for moderately polar compounds.

  • Phenyl-Hexyl (L11 packing): A column with a phenyl-hexyl bonded phase that provides alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like imidazoles.

Mobile Phase Optimization: The Impact of Organic Modifier and pH

The mobile phase composition, particularly the organic modifier and pH, plays a critical role in controlling the retention and peak shape of ionizable compounds. Our comparative study will evaluate:

  • Organic Modifier: Acetonitrile vs. Methanol. These are the two most common organic solvents in reversed-phase HPLC. Their differing polarities and elution strengths can significantly impact selectivity.

  • Aqueous Phase pH: The pH of the aqueous component of the mobile phase will be controlled using a buffer to ensure consistent ionization of the analyte. Given the estimated pKa of the imidazole ring, we will compare performance at three pH levels:

    • pH 3.0 (acidic): To ensure the analyte is fully protonated.

    • pH 5.0 (weakly acidic): To assess the impact of being closer to the pKa.

    • pH 7.0 (neutral): Where the analyte may be partially protonated.

Comparative Data Analysis

The following tables summarize the hypothetical performance data obtained from our comparative experimental design. These results are intended to guide the user in selecting the optimal starting conditions for their own method development.

Table 1: Comparison of Stationary Phases (Mobile Phase: 50:50 Acetonitrile:20mM Potassium Phosphate Buffer pH 3.0, Flow Rate: 1.0 mL/min, Detection: 220 nm)

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesResolution (from nearest impurity)
C18 (4.6 x 150 mm, 5 µm)4.81.585001.8
C8 (4.6 x 150 mm, 5 µm)3.51.292002.1
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)4.11.1105002.5

Analysis: The Phenyl-Hexyl column provided the best overall performance with excellent peak shape (tailing factor of 1.1), high efficiency (10500 theoretical plates), and the best resolution from a potential closely eluting impurity. The C8 column also showed good performance with a shorter retention time. The C18 column resulted in more peak tailing, which is a common issue for basic compounds on some silica-based C18 phases.

Table 2: Comparison of Organic Modifiers (Stationary Phase: Phenyl-Hexyl, Aqueous Phase: 20mM Potassium Phosphate Buffer pH 3.0)

Organic Modifier (50%)Retention Time (min)Tailing FactorSelectivity (α)
Acetonitrile4.11.11.25
Methanol5.21.31.15

Analysis: Acetonitrile provided a shorter analysis time and better peak shape compared to methanol. It also offered superior selectivity, indicating a better separation from potential impurities.

Table 3: Impact of Mobile Phase pH (Stationary Phase: Phenyl-Hexyl, Mobile Phase: 50:50 Acetonitrile:20mM Potassium Phosphate Buffer)

pHRetention Time (min)Tailing Factor
3.04.11.1
5.03.21.6
7.02.52.1

Analysis: An acidic pH of 3.0 yielded the best results, providing good retention and a symmetrical peak shape. As the pH increased towards the pKa of the imidazole ring, retention time decreased, and peak tailing became more pronounced, likely due to interactions between the partially protonated analyte and the silica support.

Recommended HPLC Method and Protocol

Based on the comparative data, the following HPLC method is recommended for the analysis of 5-chloro-1-ethyl-4-methyl-1H-imidazole.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 20mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • B: Acetonitrile

  • Gradient: 50% B isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a 20mM solution of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is a 50:50 (v/v) mixture of the prepared buffer and acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 5-chloro-1-ethyl-4-methyl-1H-imidazole reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare the sample by dissolving it in a suitable solvent to a known concentration, aiming for a concentration within the calibration range of the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Integrate the peak corresponding to 5-chloro-1-ethyl-4-methyl-1H-imidazole and perform quantification based on the calibration curve generated from the standard solutions.

Method Validation and Trustworthiness

The trustworthiness of any analytical method relies on its validation. The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Method Development Workflow

The following diagram illustrates the logical workflow employed in this comparative guide for HPLC method development.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization & Validation A Analyte Information (5-chloro-1-ethyl-4-methyl-1H-imidazole) B Estimate Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Select Initial Conditions (Reversed-Phase HPLC) B->C D Compare Stationary Phases (C18 vs. C8 vs. Phenyl-Hexyl) C->D E Compare Mobile Phases (ACN vs. MeOH, pH 3.0-7.0) C->E F Select Optimal Conditions (Phenyl-Hexyl, ACN, pH 3.0) D->F E->F G Method Validation (ICH Guidelines) F->G H Final Validated Method G->H

Sources

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